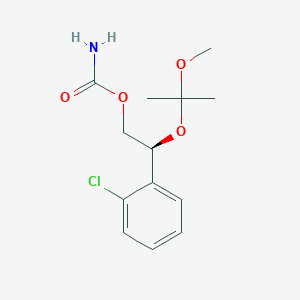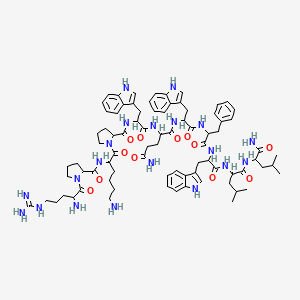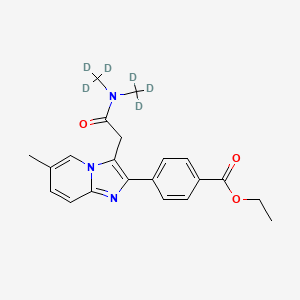
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is a deuterated analog of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of zolpidem and its metabolites in biological samples. The deuterium atoms in the compound provide a distinct mass difference, making it easier to distinguish from non-deuterated compounds during mass spectrometry analysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 typically involves the esterification of Zolpidem Phenyl-4-carboxylic Acid with ethanol-d6. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as a reference material in analytical applications .
化学反应分析
Types of Reactions
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Zolpidem Phenyl-4-carboxylic Acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Zolpidem Phenyl-4-carboxylic Acid.
Reduction: Zolpidem Phenyl-4-carboxylic Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of zolpidem and its metabolites.
Forensic Toxicology: Helps in the detection and quantification of zolpidem in biological samples, aiding in forensic investigations.
Pharmacokinetics: Used in studies to understand the metabolism and excretion of zolpidem in the human body.
Clinical Research: Assists in the development of new analytical methods for drug monitoring and therapeutic drug management.
作用机制
The mechanism of action of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of zolpidem and its metabolites in biological samples. This helps in understanding the pharmacokinetics and pharmacodynamics of zolpidem .
相似化合物的比较
Similar Compounds
Zolpidem Phenyl-4-carboxylic Acid: The non-deuterated analog used in similar applications.
Zolpidem Phenyl-4-carboxylic Acid-D4: Another deuterated analog with four deuterium atoms.
Zolpidem-D6: A deuterated analog of zolpidem used as an internal standard in analytical chemistry.
Uniqueness
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is unique due to its specific deuterium labeling, which provides a distinct mass difference from other analogs. This makes it particularly useful in mass spectrometry for the accurate quantification of zolpidem and its metabolites. Its stability and high purity make it an ideal reference material for various analytical applications .
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
ethyl 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoate |
InChI |
InChI=1S/C21H23N3O3/c1-5-27-21(26)16-9-7-15(8-10-16)20-17(12-19(25)23(3)4)24-13-14(2)6-11-18(24)22-20/h6-11,13H,5,12H2,1-4H3/i3D3,4D3 |
InChI 键 |
DKOIMEPCJNNZDS-LIJFRPJRSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


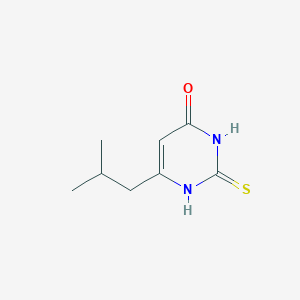
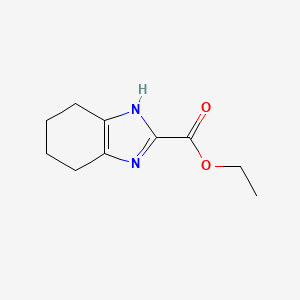

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
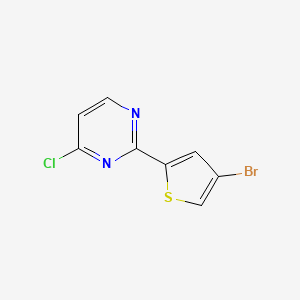
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
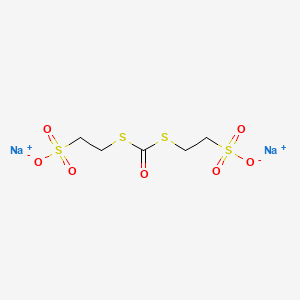
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
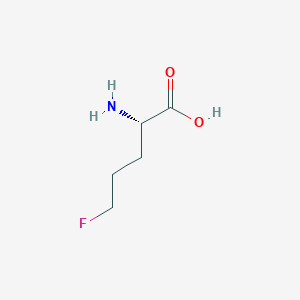
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
